3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a chloro group and a dioxaborolane group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method involves the reaction of 3-chlorobenzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is also used in the synthesis of boron-containing compounds, which have applications in materials science and catalysis.
Biology and Medicine: In biological research, boron-containing compounds are investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. The unique properties of boron allow for targeted radiation therapy, minimizing damage to surrounding healthy tissues.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it a valuable intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the chloro group can participate in substitution reactions. The dioxaborolane group can facilitate cross-coupling reactions, making this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison: Compared to similar compounds, 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both a chloro group and a dioxaborolane group on the benzaldehyde moiety. This combination of functional groups enhances its reactivity and makes it suitable for a wider range of chemical transformations. The chloro group provides additional sites for substitution reactions, while the dioxaborolane group facilitates cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C13H16BClO3 |
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Molecular Weight |
266.53 g/mol |
IUPAC Name |
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-8H,1-4H3 |
InChI Key |
JYXIREAIPIRZAV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)C=O |
Origin of Product |
United States |
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